molecular formula C7H9ClN2 B13662994 (4-Chloro-6-methylpyridin-2-YL)methanamine

(4-Chloro-6-methylpyridin-2-YL)methanamine

Cat. No.: B13662994
M. Wt: 156.61 g/mol
InChI Key: SPUPHJSEXARGJV-UHFFFAOYSA-N
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Description

(4-Chloro-6-methylpyridin-2-YL)methanamine is an organic compound with the molecular formula C7H9ClN2 and a molecular weight of 156.61 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4th position and a methyl group at the 6th position on the pyridine ring, along with a methanamine group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-6-methylpyridin-2-YL)methanamine typically involves the chlorination of 6-methylpyridin-2-ylmethanamine. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4th position. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-6-methylpyridin-2-YL)methanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction can lead to the formation of amine derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted pyridine derivatives.

    Oxidation Reactions: Pyridine N-oxides.

    Reduction Reactions: Amine derivatives.

Scientific Research Applications

(4-Chloro-6-methylpyridin-2-YL)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (4-Chloro-6-methylpyridin-2-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-6-methylpyridin-2-YL)methanamine is unique due to the specific positioning of the chlorine and methyl groups on the pyridine ring, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

(4-chloro-6-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C7H9ClN2/c1-5-2-6(8)3-7(4-9)10-5/h2-3H,4,9H2,1H3

InChI Key

SPUPHJSEXARGJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)CN)Cl

Origin of Product

United States

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